N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride
Description
N-[2-(Dimethylamino)ethyl]-N-methylsulfamoyl chloride is a sulfamoyl chloride derivative characterized by a methyl group and a 2-(dimethylamino)ethyl substituent attached to the sulfamoyl core. Sulfamoyl chlorides are critical intermediates in organic synthesis, particularly for preparing sulfonamides, which have applications in pharmaceuticals, agrochemicals, and polymer chemistry. The dimethylaminoethyl group in this compound may enhance solubility in polar solvents and influence its reactivity in nucleophilic substitution reactions .
Properties
Molecular Formula |
C5H13ClN2O2S |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C5H13ClN2O2S/c1-7(2)4-5-8(3)11(6,9)10/h4-5H2,1-3H3 |
InChI Key |
VZICGTDPCIGJPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride typically involves the reaction of dimethylamine with ethylene oxide to form N,N-dimethylethanolamine. This intermediate is then reacted with thionyl chloride to produce N-[2-(dimethylamino)ethyl] chloride. Finally, the reaction with methylsulfonyl chloride yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amines .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride involves its reactivity with various nucleophiles. The compound’s molecular structure allows it to interact with specific molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of N-[2-(dimethylamino)ethyl]-N-methylsulfamoyl chloride with analogous sulfamoyl chlorides:
*Calculated based on molecular formula.
- Substituent Effects: The dimethylaminoethyl group in the target compound introduces a tertiary amine, which may increase solubility in polar solvents and alter reaction kinetics compared to simpler alkyl substituents (e.g., methyl or ethyl groups) .
- Density and Mass : N,N-Dimethylsulfamoyl chloride has the highest density (1.337 g/mL) due to its compact structure, while the ethyl-substituted analogue (N-Ethyl-N-methylsulfamoyl chloride) has a lower density (1.2783 g/mL) .
Research Findings and Practical Implications
Reactivity in Polymerization
Studies on ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate () demonstrate that dimethylamino substituents significantly influence polymerization efficiency. For example:
- Ethyl 4-(dimethylamino) benzoate achieves a higher degree of conversion than 2-(dimethylamino) ethyl methacrylate due to better electron-donating capacity .
- The target compound’s dimethylaminoethyl group could similarly enhance reactivity in photoinitiated systems or RAFT polymerization, where controlled molecular weight and narrow polydispersity are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
